

Application Note: In Vivo Pre-Targeted Imaging Using Fluorogenic BDP FL Tetrazine

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Compound of Interest

Compound Name: BDP FL tetrazine

Cat. No.: B1192291

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Introduction & Principle

This guide details the application of **BDP FL Tetrazine** (BODIPY FL Tetrazine) for in vivo imaging using Inverse Electron Demand Diels-Alder (IEDDA) chemistry.[1]

BDP FL Tetrazine is a fluorogenic probe.[2][3][4][5] Unlike always-on fluorophores, **BDP FL Tetrazine** is optically "silent" (quenched) in its native state due to Through-Bond Energy Transfer (TBET) between the tetrazine moiety and the BODIPY core. Upon reaction with a trans-cyclooctene (TCO)-tagged target, the tetrazine ring is converted into a dihydropyridazine, breaking the electronic coupling and restoring intense green fluorescence (Emission nm).

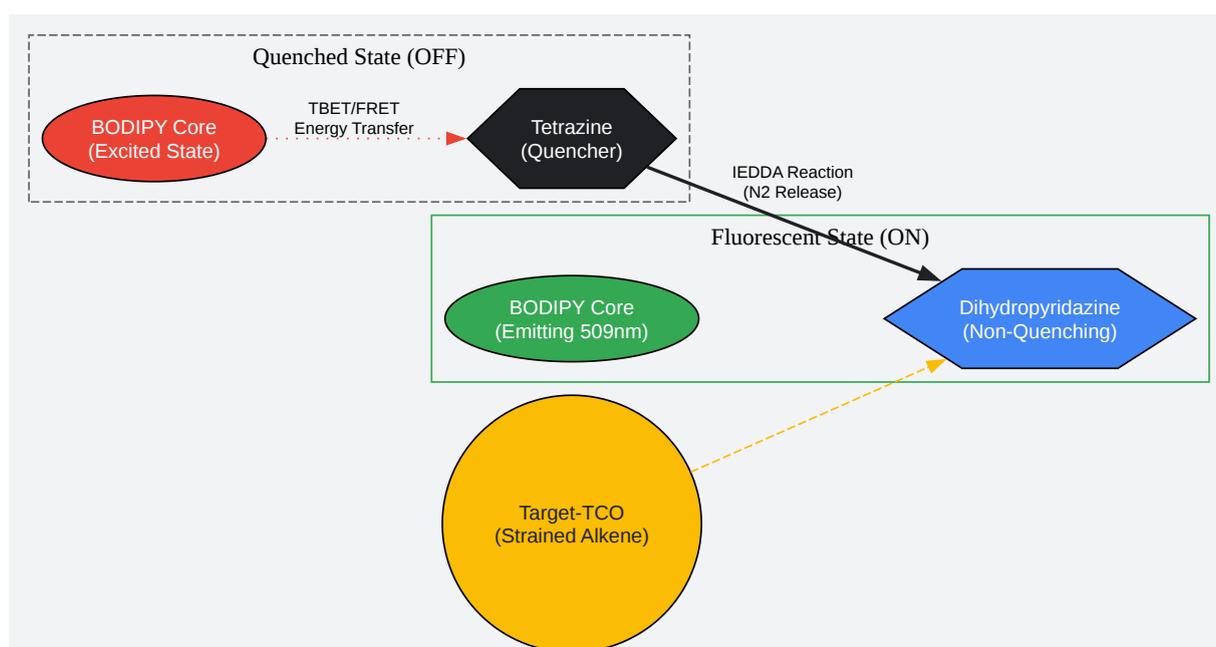
Key Advantages

- **Ultra-Fast Kinetics:** The reaction rate () allows for rapid labeling at low nanomolar concentrations, essential for in vivo efficiency.
- **Background Suppression:** The fluorogenic "turn-on" mechanism (>1000-fold enhancement) minimizes background signal from unreacted dye, often eliminating the need for washout steps.[5]
- **Decoupling:** Enables Pre-targeting, where the targeting vector (e.g., Antibody-TCO) and the imaging agent (**BDP FL Tetrazine**) are administered separately.

Mechanism of Action

The core of this technology is the bioorthogonal reaction between the electron-deficient tetrazine and the strained TCO dienophile.

DOT Diagram 1: Fluorogenic Turn-On Mechanism



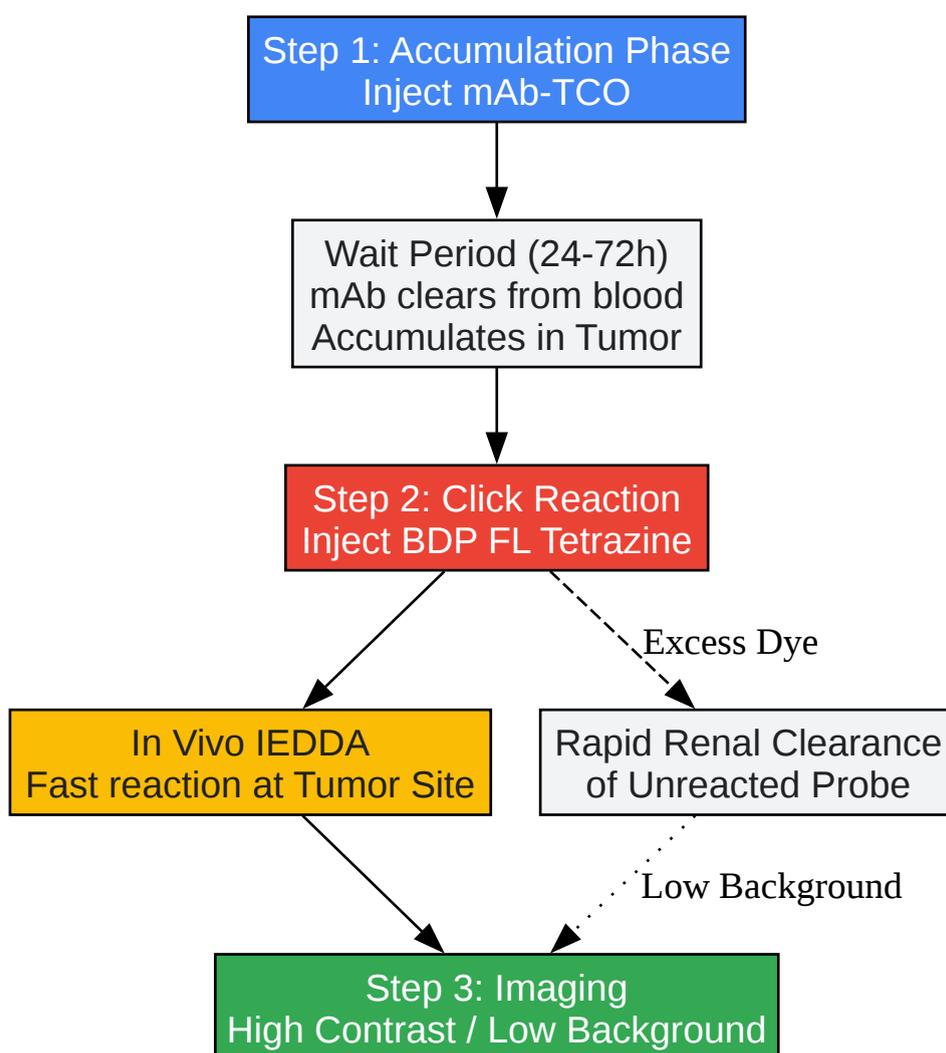
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Figure 1: Mechanism of fluorogenic activation. The tetrazine moiety quenches the BODIPY fluorophore until reaction with TCO breaks the conjugation, restoring fluorescence.

Pre-Targeting Workflow

Direct conjugation of fluorophores to antibodies often results in slow blood clearance, causing high background noise during imaging. Pre-targeting solves this by separating the slow-clearing antibody from the fast-clearing imaging agent.

DOT Diagram 2: In Vivo Pre-Targeting Logic



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Figure 2: The two-step pre-targeting strategy ensures high tumor-to-background ratios by allowing the antibody to clear before the fluorophore is introduced.

Experimental Protocols

Protocol A: Preparation of Antibody-TCO Conjugate

Objective: Modify a primary monoclonal antibody (mAb) with TCO-NHS ester.

Materials:

- Monoclonal Antibody (free of BSA/Gelatin/Azide).
- TCO-PEG4-NHS Ester (dissolved in dry DMSO).
- Conjugation Buffer: 1M Sodium Bicarbonate, pH 8.5.
- Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassettes.

Procedure:

- Buffer Exchange: Ensure mAb is in a non-amine buffer (e.g., PBS). If in Tris, exchange into PBS.
- pH Adjustment: Add 1/10th volume of 1M NaHCO₃ (pH 8.5) to the mAb solution (Target conc: 1-5 mg/mL).
- Reaction: Add TCO-PEG4-NHS ester (10-20 molar excess relative to mAb).
 - Note: A PEG linker is crucial to maintain solubility and prevent TCO burial within the protein hydrophobic core.
- Incubation: Incubate for 1 hour at Room Temperature (RT) with gentle rotation.
- Purification: Remove excess TCO-NHS using desalting columns equilibrated with PBS.
- Validation (Critical): Determine the TCO:mAb ratio (Degree of Labeling, DOL).
 - Method: Titrate a small aliquot of mAb-TCO with a known concentration of **BDP FL Tetrazine**. Measure the fluorescence increase or absorbance change. A DOL of 2–5 is optimal.

Protocol B: In Vivo Imaging (Mouse Model)

Objective: Visualize surface tumors or accessible tissues (e.g., intravital microscopy) using the pre-targeting strategy.

Scientific Constraint: BDP FL emits green light (~509 nm). Tissue penetration is limited (< 1-2 mm). This protocol is optimized for intravital microscopy, dorsal skinfold chambers, or surgically exposed tumors. For deep tissue, NIR analogs (e.g., Cy5/Cy7-Tetrazine) are recommended.

Step-by-Step Workflow:

Step	Action	Dosage/Parameter	Rationale
1	Inject mAb-TCO	100–200 µg (IV Tail Vein)	High dose ensures receptor saturation.
2	Clearance Interval	Wait 24–72 Hours	Allows mAb to accumulate in target and clear from circulation.
3	Inject Probe	10–50 nmol BDP FL Tetrazine	Molar equivalent or slight excess to estimated tumor TCO.
4	Circulation	Wait 10–60 Minutes	Fast kinetics allow rapid labeling; small molecule clears renally.
5	Imaging	Excitation: 488 nm Emission: 510–530 nm	"Turn-on" effect allows imaging without extensive perfusion/washing.

Technical Data Summary

Property	Value	Notes
Excitation Max	503 nm	Matches Argon laser / FITC filter sets.
Emission Max	509 nm	Sharp green emission.
Extinction Coeff.	~80,000	High brightness.
Quantum Yield	(Post-reaction)	Near unity after reaction; <0.01 before reaction.
Reaction Rate ()		Varies slightly with TCO isomer (axial vs equatorial).

Troubleshooting & Optimization

- High Background (Non-Specific):
 - Cause: **BDP FL Tetrazine** is hydrophobic (despite the charge). It may bind to serum albumin.
 - Solution: Use sulfonated BDP variants or PEGylated linkers to increase water solubility and reduce non-specific binding.
- No Signal:
 - Cause: TCO instability. TCO can isomerize to the unreactive cis-cyclooctene (CCO) in the presence of thiols or copper.
 - Solution: Store mAb-TCO at -80°C. Avoid buffers with high reducing agents (DTT/BME) during storage.
- "Green" Depth Limitation:
 - Issue: Cannot see tumor deep in the flank.

- Solution: Switch to a dorsal skinfold chamber model or use BDP FL only for surface validation/microscopy.

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